

Benzyl N-(2-aminophenyl)carbamate CAS number and molecular formula

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Compound of Interest

Compound Name:

Benzyl N-(2aminophenyl)carbamate

Cat. No.:

B3253778

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Technical Guide: Benzyl N-(2-aminophenyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Identifiers and Properties

CAS Number: 22706-01-0 Molecular Formula: C14H14N2O2

This technical guide provides an in-depth overview of **Benzyl N-(2-aminophenyl)carbamate**, a versatile intermediate compound with applications in organic synthesis and medicinal chemistry. The information presented herein is intended to support researchers and professionals in drug development and related scientific fields.

Physicochemical and Spectral Data

A comprehensive summary of the known physical and chemical properties of **Benzyl N-(2-aminophenyl)carbamate** is provided below. This data is essential for its handling, characterization, and application in experimental settings.



Property	Value	Reference
Molecular Weight	242.27 g/mol	[1]
Appearance	Off-white to light beige powder or flakes	
Melting Point	Not explicitly found for this specific isomer	
Boiling Point	Not explicitly found for this specific isomer	-
Solubility	Soluble in organic solvents such as chloroform and methanol; moderately soluble in water.	[2]

Spectral Data:

- ¹H NMR (Proton Nuclear Magnetic Resonance): Specific spectral data for Benzyl N-(2-aminophenyl)carbamate is not readily available in the searched literature. However, for the related compound Benzyl carbamate, the following peaks are reported (400 MHz, CDCl₃): δ
 4.913 (brs, NH₂), 5.108 (s, 2H), 7.391-7.455 (m, 3H), 7.541-7.559 (d, J=7.2 Hz, 2H) ppm.[3]
- ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Specific spectral data for Benzyl N-(2-aminophenyl)carbamate is not readily available in the searched literature.
- IR (Infrared) Spectroscopy: Specific IR data for **Benzyl N-(2-aminophenyl)carbamate** is not readily available. For the parent Benzyl carbamate, characteristic peaks include: 3422-3332 cm⁻¹ (-NH stretching), 1694 cm⁻¹ (>C=O stretching), 1610 cm⁻¹ (-NH bending), 1346 cm⁻¹ (-CN stretching), and 1068 cm⁻¹ (C-O stretching).[3]
- Mass Spectrometry (MS): Specific mass spectrometry data for Benzyl N-(2-aminophenyl)carbamate is not readily available in the searched literature.

Synthesis and Experimental Protocols



The primary synthetic route to **Benzyl N-(2-aminophenyl)carbamate** involves the selective N-acylation of o-phenylenediamine with benzyl chloroformate.[1] This reaction leverages the nucleophilicity of one of the amino groups in o-phenylenediamine to attack the electrophilic carbonyl carbon of benzyl chloroformate, resulting in the formation of the carbamate linkage. The presence of the second amino group on the phenyl ring makes this compound a valuable bifunctional intermediate in multi-step organic syntheses.

General Experimental Protocol for Synthesis

While a specific detailed protocol for **Benzyl N-(2-aminophenyl)carbamate** was not found in the search results, a general procedure for the synthesis of similar carbamates can be adapted. The following is a representative protocol based on the synthesis of related compounds:

- Reaction Setup: Dissolve o-phenylenediamine in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
- Base Addition: Add a non-nucleophilic base, such as triethylamine or pyridine, to the reaction mixture. The base serves to neutralize the hydrochloric acid byproduct formed during the reaction.
- Acylation: Cool the reaction mixture in an ice bath (0 °C). Slowly add a solution of benzyl
 chloroformate in the same solvent dropwise to the stirred solution of o-phenylenediamine
 and base.
- Reaction Monitoring: Allow the reaction to warm to room temperature and stir for a
 designated period (typically a few hours). Monitor the progress of the reaction by thin-layer
 chromatography (TLC).
- Workup: Upon completion, quench the reaction by adding water or a dilute aqueous acid solution. Separate the organic layer, and wash it successively with water and brine.
- Purification: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.



Applications in Research and Drug Development

Benzyl N-(2-aminophenyl)carbamate serves as a crucial building block in the synthesis of various heterocyclic compounds and other complex organic molecules. The presence of both a protected amine (the carbamate) and a free amine on the same aromatic ring allows for selective and sequential chemical modifications.

The carbamate group is a well-established protecting group for amines in organic synthesis. The benzyloxycarbonyl (Cbz or Z) group can be readily removed under specific conditions, typically through catalytic hydrogenation, to unmask the amine functionality for further reactions. This strategic protection and deprotection are fundamental in the multi-step synthesis of pharmaceuticals and other biologically active compounds.

Carbamate-containing molecules have a significant role in medicinal chemistry and drug design, often being integral components of approved therapeutic agents. The carbamate moiety can act as a stable amide-ester hybrid and is often used as a peptide bond surrogate.[4] Its ability to form hydrogen bonds and impose conformational constraints can be advantageous for modulating interactions with biological targets.[4][5]

Logical Workflow for Synthesis

The following diagram illustrates the general logical workflow for the synthesis of **Benzyl N-(2-aminophenyl)carbamate**.



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Caption: General synthesis workflow for **Benzyl N-(2-aminophenyl)carbamate**.

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